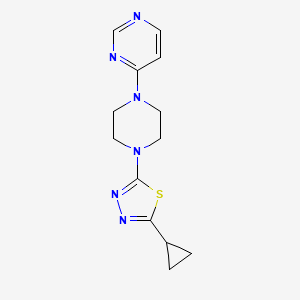
2-Cyclopropyl-5-(4-pyrimidin-4-ylpiperazin-1-yl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-5-(4-pyrimidin-4-ylpiperazin-1-yl)-1,3,4-thiadiazole is a chemical compound that has been studied for its potential in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been explored.
作用機序
The mechanism of action of 2-Cyclopropyl-5-(4-pyrimidin-4-ylpiperazin-1-yl)-1,3,4-thiadiazole involves its binding to the allosteric site of mGluR2. This binding enhances the activity of mGluR2, leading to the inhibition of glutamate release. Glutamate is an excitatory neurotransmitter that plays a role in the pathophysiology of various neurological disorders. Inhibition of glutamate release has been linked to the treatment of these disorders.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce anxiety-like behavior and improve cognitive function. It has also been shown to have antidepressant-like effects. These effects are believed to be due to the compound's ability to activate mGluR2.
実験室実験の利点と制限
One of the advantages of using 2-Cyclopropyl-5-(4-pyrimidin-4-ylpiperazin-1-yl)-1,3,4-thiadiazole in lab experiments is its selectivity for mGluR2. This selectivity allows for the study of the specific effects of mGluR2 activation. However, one of the limitations of using this compound is its potential for off-target effects. Careful control experiments should be carried out to ensure that the observed effects are due to the compound's specific activity on mGluR2.
将来の方向性
There are several future directions for the study of 2-Cyclopropyl-5-(4-pyrimidin-4-ylpiperazin-1-yl)-1,3,4-thiadiazole. One direction is the study of its potential in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. Another direction is the study of its potential in the treatment of addiction. Activation of mGluR2 has been shown to reduce drug-seeking behavior in animal models of addiction. Further studies could explore the potential of this compound in the treatment of addiction. Additionally, the development of more selective and potent positive allosteric modulators of mGluR2 could lead to the development of more effective treatments for neurological disorders.
合成法
2-Cyclopropyl-5-(4-pyrimidin-4-ylpiperazin-1-yl)-1,3,4-thiadiazole can be synthesized using different methods. One of the methods involves the reaction of 2-cyclopropyl-1,3,4-thiadiazole-5-carboxylic acid with 4-(4-aminopiperidin-1-yl)pyrimidine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid.
科学的研究の応用
2-Cyclopropyl-5-(4-pyrimidin-4-ylpiperazin-1-yl)-1,3,4-thiadiazole has been studied for its potential in various scientific research applications. One of the applications is in the field of neuroscience. This compound has been shown to act as a selective positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2). Activation of mGluR2 has been linked to the treatment of various neurological disorders such as anxiety, depression, and schizophrenia.
特性
IUPAC Name |
2-cyclopropyl-5-(4-pyrimidin-4-ylpiperazin-1-yl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6S/c1-2-10(1)12-16-17-13(20-12)19-7-5-18(6-8-19)11-3-4-14-9-15-11/h3-4,9-10H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVDIMKAOOYMAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)N3CCN(CC3)C4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(2-(naphthalen-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2555143.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2555144.png)

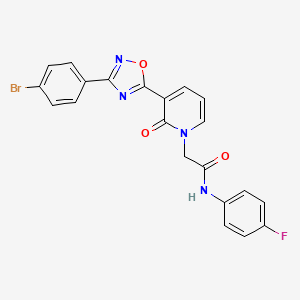
![1-Methylbicyclo[2.1.1]hexan-2-one](/img/structure/B2555151.png)
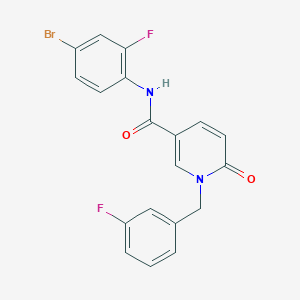
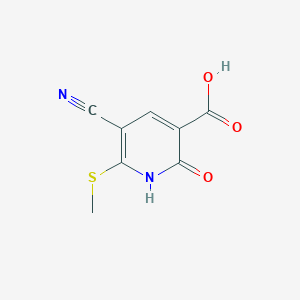


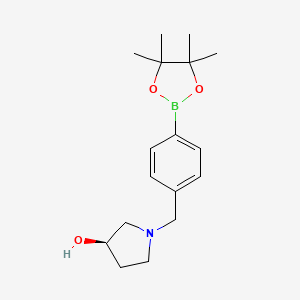

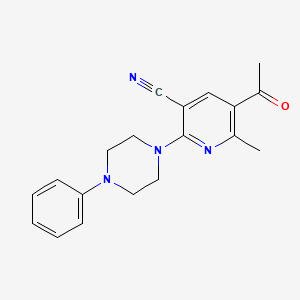
![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2555165.png)
